molecular formula C18H19N5O2 B11381147 N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclohexanecarboxamide

N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclohexanecarboxamide

Cat. No.: B11381147
M. Wt: 337.4 g/mol
InChI Key: AKDODTZCKPOCQM-UHFFFAOYSA-N
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Description

N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core fused with a phenyl group and a cyclohexanecarboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with formylated compounds under acidic or basic conditions. The phenyl group is introduced via electrophilic aromatic substitution reactions, while the cyclohexanecarboxamide moiety is attached through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization, chromatography, and distillation are employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include hydroxylated derivatives, substituted triazolopyrimidines, and various functionalized phenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclohexanecarboxamide has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its mechanism of action and its efficacy in preclinical models.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with cellular pathways, affecting signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide
  • 7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Uniqueness

Compared to similar compounds, N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety. This structural feature enhances its stability and reactivity, making it more versatile for various applications. Additionally, the compound’s specific interactions with biological targets differentiate it from other triazolopyrimidine derivatives.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclohexanecarboxamide

InChI

InChI=1S/C18H19N5O2/c24-15-11-14(12-7-3-1-4-8-12)19-18-21-17(22-23(15)18)20-16(25)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H2,19,20,21,22,25)

InChI Key

AKDODTZCKPOCQM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=NC(=CC(=O)N3N2)C4=CC=CC=C4

Origin of Product

United States

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